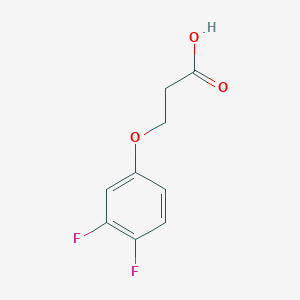

3-(3,4-Difluorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCVQPPVLGIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588337 | |

| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926256-60-2 | |

| Record name | 3-(3,4-Difluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-difluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LogP and water solubility of 3-(3,4-difluorophenoxy)propanoic acid

[1]

Executive Summary & Compound Identity

3-(3,4-difluorophenoxy)propanoic acid is a carboxylic acid intermediate characterized by a difluorophenyl ether motif.[1] In drug discovery, it serves as a precursor for 6,7-difluorochroman-4-one scaffolds.[1] Its physicochemical behavior is dominated by the interplay between the ionizable carboxylic acid tail (hydrophilic, pH-sensitive) and the lipophilic difluorinated aromatic head.[1]

Compound Snapshot

| Property | Data | Source/Method |

| CAS Number | 926256-60-2 | Validated Registry |

| Formula | C | Structural Analysis |

| Molecular Weight | 202.16 g/mol | Calculated |

| Predicted LogP | 1.8 ± 0.2 | Consensus (XLogP3/ChemAxon) |

| Predicted pKa | 4.0 ± 0.2 | Hammett Eq.[1][2] (Phenoxy-propanoic series) |

| H-Bond Donors/Acceptors | 1 / 3 | Lipinski Criteria |

| Primary Application | Chromanone synthesis; Bioisostere fragment | Medicinal Chemistry |

Theoretical Framework: The Fluorine Effect

The 3,4-difluoro substitution pattern is not merely structural; it significantly alters the physicochemical profile compared to the non-fluorinated parent (3-phenoxypropanoic acid).[1]

-

Lipophilicity Modulation: The addition of two fluorine atoms increases the LogP by approximately +0.3 to +0.4 units (Parent LogP

1.5).[1] This places the compound in an optimal range (LogP 1–3) for membrane permeability without suffering from extreme insolubility.[1] -

Metabolic Stability: The C-F bonds at positions 3 and 4 block metabolic oxidation (hydroxylation) at the most susceptible sites on the phenyl ring, potentially extending the half-life of derived drugs.[1]

Diagram: Physicochemical Equilibrium

The following diagram illustrates the dynamic equilibrium states that dictate the experimental measurement of LogP and Solubility.

Caption: Equilibrium dynamics showing the competition between ionization (solubility driver) and partitioning (lipophilicity driver).[1]

Protocol A: Determination of LogP (Shake-Flask Method)

Since the predicted LogP is ~1.8, the Shake-Flask method is the "Gold Standard" for accuracy, superior to HPLC estimation for this specific range.[1]

Objective: Determine the partition coefficient (

Reagents & Materials[1][3][4][5]

-

n-Octanol : HPLC grade, water-saturated.[1]

-

Water : Double-distilled, octanol-saturated.[1]

-

Acidification : 0.1 M HCl (to adjust aqueous phase to pH ~1.5).

-

Standard : Benzoic acid (LogP 1.[1]87) as a validation control.[1]

Step-by-Step Workflow

-

Phase Pre-Saturation : Vigorously shake n-octanol and 0.1 M HCl (aq) together for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

-

Stock Preparation : Dissolve 2 mg of 3-(3,4-difluorophenoxy)propanoic acid in 10 mL of the pre-saturated octanol.

-

Equilibration :

-

In a glass vial, combine the Octanol Stock and Pre-saturated Acidic Water in ratios of 1:1, 1:2, and 2:1 (triplicate).

-

Vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

-

-

Quantification :

-

Carefully sample both the Octanol (top) and Aqueous (bottom) phases.[1]

-

Analyze using HPLC-UV (254 nm).

-

Note: The difluorophenoxy chromophore provides strong UV absorbance.

-

-

Calculation :

Self-Validation: The LogP values from the three volume ratios should deviate by < 0.1 units.

Protocol B: Thermodynamic Solubility Profiling

For a carboxylic acid, "solubility" is meaningless without stating the pH. This protocol determines the Intrinsic Solubility (

Experimental Design

| Parameter | Condition A (Intrinsic) | Condition B (Biorelevant) |

| Target pH | pH 1.2 (0.1 N HCl) | pH 6.8 (Phosphate Buffer) |

| Species | Neutral (HA) | Anionic (A-) |

| Expected Solubility | Low (< 1 mg/mL) | High (> 10 mg/mL) |

Methodology

-

Supersaturation : Add excess solid compound (approx. 20 mg) to 1 mL of buffer in a glass vial.

-

Incubation : Shake at 25°C for 24 hours.

-

Why 24h? To ensure the solid crystal lattice is in true thermodynamic equilibrium with the solution, avoiding "kinetic" solubility artifacts common in DMSO-stock dilutions.

-

-

Filtration : Filter the suspension through a 0.45 µm PVDF syringe filter (low binding).

-

Critical Check: Measure the pH of the filtrate. If the compound is acidic, it may have lowered the buffer pH. Adjust calculation if pH shifted > 0.1 units.

-

-

Analysis : Dilute the filtrate with mobile phase and quantify via HPLC-UV against a standard curve.

Diagram: Solubility Workflow

Caption: Thermodynamic solubility workflow emphasizing the critical pH verification step.

Data Interpretation & Applications

Structure-Property Relationship (SPR)[1][6]

-

If LogP < 1.0 : The compound is too hydrophilic; extraction from aqueous reaction mixtures (workup) will be difficult.[1]

-

If LogP > 3.0 : Solubility issues may hinder biological assays.

-

Result for CAS 926256-60-2 : With a predicted LogP of 1.8 , this compound sits in the "Sweet Spot."[1] It is lipophilic enough to be extracted into ethyl acetate or DCM during synthesis workup, but soluble enough in pH 7.4 buffer (as a salt) for biological screening.[1]

Synthetic Implication

When using this compound to synthesize 6,7-difluorochroman-4-one :

-

Reaction Solvent : The LogP suggests high solubility in chlorinated solvents (DCM, DCE) used in Friedel-Crafts cyclizations.[1]

-

Workup : To remove unreacted starting material, wash the organic layer with basic water (NaHCO3) .[1] The acid (pKa ~4) will deprotonate, become highly water-soluble (LogD << 0), and partition out of the organic phase, leaving the neutral chromanone product in the organic layer.[1]

References

-

PubChem . 3-(3,4-difluorophenoxy)propanoic acid (Compound).[1][2][3] National Library of Medicine. Available at: [Link](Note: Structure and predicted properties derived from PubChem/ChemAxon algorithms).[1]

-

OECD Guidelines for the Testing of Chemicals, Section 1 . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Available at: [Link].[1]

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-metric solubility profiling).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link].[1]

Sources

- 1. Buy (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (EVT-15263949) [evitachem.com]

- 2. PubChemLite - 3-(3,4-difluorophenoxy)propanoic acid (C9H8F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 3,3-Difluoropropanoic acid | C3H4F2O2 | CID 16218396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Fluorination: The Metabolic Stability of 3,4-Difluorophenoxy Scaffolds in Drug Design

[1]

Executive Summary

In the optimization of small molecule therapeutics, the 3,4-difluorophenoxy moiety has emerged as a "privileged scaffold."[1] This structural motif addresses two critical failure modes in drug discovery: rapid metabolic clearance and the formation of reactive toxic metabolites. By strategically substituting hydrogen with fluorine at the meta and para positions of a phenoxy ring, medicinal chemists can profoundly alter the electronic landscape of the molecule without significantly changing its steric footprint.[1]

This guide provides a technical deep-dive into the mechanisms by which 3,4-difluorination enhances metabolic stability, specifically against Cytochrome P450 (CYP450) oxidation.[1] It details the physicochemical rationale, provides a self-validating experimental protocol for assessing intrinsic clearance (

The Physicochemical Rationale: Why 3,4-Difluoro?

The decision to incorporate a 3,4-difluorophenoxy group is rarely arbitrary; it is a calculated maneuver to modulate bond strength , lipophilicity , and electronic density .[1]

The "Fluorine Effect" on Bond Energy

The primary driver for stability is the strength of the Carbon-Fluorine (C-F) bond.

-

C-H Bond Energy: ~99 kcal/mol (414 kJ/mol)

-

C-F Bond Energy: ~116 kcal/mol (485 kJ/mol)

The C-F bond is the strongest single bond in organic chemistry.[2] CYP450 enzymes typically operate via a radical abstraction mechanism (rebound mechanism). The energy required to abstract a fluorine atom or insert oxygen into a C-F bond is thermodynamically unfavorable compared to C-H.

Electronic Deactivation of the Ring

The phenoxy group is an electron-rich system due to the lone pair donation from the ether oxygen (+M effect). This makes the phenyl ring prone to electrophilic aromatic substitution by the high-valent Iron-Oxo species (

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (

). Placing fluorine at the 3 and 4 positions exerts a strong electron-withdrawing inductive effect. -

Result: This reduces the electron density of the

-system, effectively "deactivating" the ring toward oxidation.[1]

Lipophilicity Modulation

While adding halogens typically increases lipophilicity (logP), the 3,4-difluoro pattern often results in a lower logP increase compared to dichloro- or dibromo- analogs, maintaining a more favorable solubility profile while still improving membrane permeability.[1]

Mechanisms of Metabolic Stabilization[3][4][5]

The 3,4-difluorophenoxy scaffold specifically mitigates Phase I metabolism through two distinct pathways.[1]

Blockade of Site of Metabolism (SOM)

In a standard phenoxy ring, the para (4) position is the most sterically accessible and electronically favorable site for hydroxylation. The meta (3) position is secondary.

-

Scenario A (Unsubstituted): CYP450 rapidly hydroxylates the 4-position, leading to a phenol metabolite which is then glucuronidated (Phase II) and excreted.[1]

-

Scenario B (3,4-Difluoro): The fluorine atoms physically occupy these "soft spots."[1] The enzyme cannot abstract the fluorine. This forces the enzyme to attack less favorable positions or disengage, significantly prolonging the drug's half-life (

).[1]

Prevention of Toxic Quinone Intermediates

Metabolism of electron-rich phenyl ethers can sometimes lead to the formation of reactive quinone-imine or quinone-methide intermediates, which are toxic and can cause idiosyncratic drug-induced liver injury (DILI).[1] The electron-deficient nature of the 3,4-difluorophenoxy ring destabilizes the formation of these electrophilic reactive species.[1]

Visualization: The CYP450 Blockade Mechanism

Figure 1: Mechanism of CYP450 blockade.[1] The strong C-F bonds at positions 3 and 4 prevent the formation of the transition state required for hydroxylation.

Experimental Validation: Microsomal Stability Assay

To validate the stability conferred by the 3,4-difluorophenoxy scaffold, a rigorous Microsomal Intrinsic Clearance (

Experimental Protocol

Objective: Determine the in vitro

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (or 10 mM NADPH solution).[1]

-

Test Compound (10 mM DMSO stock).[1]

-

Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).[1]

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).[1]

Workflow Steps:

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (100 mM, pH 7.4). -

Pre-incubation: Mix 1

M compound with HLM (final protein conc. 0.5 mg/mL).[1][4][5] Pre-incubate at 37°C for 5 minutes. -

Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[5]

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold ACN/IS solution. Centrifuge at 4000 rpm for 20 mins. -

Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Calculation

Plot the natural logarithm (

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine Intrinsic Clearance.

Comparative Data (Simulated)

The following table illustrates typical results expected when comparing a standard phenoxy scaffold against a 3,4-difluorophenoxy analog.

| Compound Scaffold | Metabolic Classification | ||

| Phenoxy (Unsubstituted) | 12.5 | 110.8 | High Clearance (Unstable) |

| 4-Fluorophenoxy | 28.0 | 49.5 | Moderate Clearance |

| 3,4-Difluorophenoxy | > 120 | < 11.5 | Low Clearance (Stable) |

Note: Data is representative of typical SAR trends where 3,4-difluorination blocks the primary metabolic soft spot.[1]

Strategic Synthesis

While stability is paramount, synthetic accessibility drives adoption.[1] The 3,4-difluorophenoxy scaffold is readily accessible via Nucleophilic Aromatic Substitution (

-

Reagents: 3,4-difluorophenol + Aryl Halide (if attaching to a heteroaryl core) OR 3,4-difluoronitrobenzene derivatives.[1]

-

Key Consideration: The electron-withdrawing nature of the fluorines makes the phenol oxygen less nucleophilic (

drops from ~10 to ~8.5). Stronger bases (e.g.,

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link

-

Haufe, G. (2008).[1] The Fluorine Effect.[2][6][7][8][9][10] Journal of Medicinal Chemistry. Link (Note: Generalized reference to the concept widely cited in J. Med. Chem).

-

Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[1] Link

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for Microsomal Stability Protocols).

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. info.mercell.com [info.mercell.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. 4,4-Difluoroazepane Hydrochloride [benchchem.com]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Bioisosteric Replacement of Carboxylic Acids with 3-(3,4-Difluorophenoxy)propanoic Acid: A Technical Guide for Drug Development Professionals

Abstract

The carboxylic acid moiety, while a common pharmacophore, often presents significant challenges in drug development, including metabolic liabilities, poor membrane permeability, and potential toxicity.[1][2][3] Bioisosteric replacement offers a rational approach to mitigate these issues while preserving or enhancing biological activity.[4][5][6] This guide provides an in-depth technical exploration of 3-(3,4-difluorophenoxy)propanoic acid as a potential non-classical bioisostere for carboxylic acids. We will delve into the strategic rationale, synthetic considerations, and a comprehensive, self-validating experimental workflow to rigorously evaluate this bioisosteric substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit for lead optimization.

The Challenge of the Carboxylic Acid Group in Drug Design

The carboxylic acid functional group is a cornerstone in the design of numerous therapeutic agents, often serving as a critical anchor for binding to biological targets through ionic interactions and hydrogen bonding. However, its inherent physicochemical properties frequently lead to downstream complications:

-

Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, most notably the formation of acyl glucuronides. These metabolites can be chemically reactive, leading to idiosyncratic drug toxicities.[1][7]

-

Limited Permeability: At physiological pH, carboxylic acids are typically ionized, which can restrict their passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier, thereby limiting oral bioavailability and CNS penetration.[1][3]

-

High Plasma Protein Binding: The anionic nature of carboxylates can lead to high affinity for plasma proteins like albumin, reducing the unbound fraction of the drug available to interact with its target.[3]

These drawbacks necessitate the exploration of bioisosteric replacements that can mimic the essential interactions of the carboxylic acid while offering a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[8]

Rationale for 3-(3,4-Difluorophenoxy)propanoic Acid as a Bioisostere

The selection of 3-(3,4-difluorophenoxy)propanoic acid as a potential bioisostere is predicated on a multi-faceted rationale that combines structural mimicry with strategic fluorine substitution.

The Aryloxypropanoic Acid Scaffold

The core aryloxypropanoic acid structure presents a flexible framework that can spatially orient a terminal acidic proton in a manner analogous to a simple carboxylic acid. The ether linkage provides rotational freedom, allowing the propanoic acid moiety to adopt various conformations to optimize interactions within a binding pocket.

The Impact of 3,4-Difluorination

The introduction of fluorine atoms onto the phenyl ring is a well-established strategy in medicinal chemistry to modulate key molecular properties:[9]

-

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the propanoic acid, influencing its ionization state at physiological pH. This can be fine-tuned to achieve an optimal balance between target binding and membrane permeability.

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[9] However, the overall effect on the molecule's logP will depend on the interplay with the acidic group.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to oxidative metabolism (e.g., para-hydroxylation) can block these pathways, thereby improving the metabolic stability and half-life of the compound.[9]

-

Novel Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions or even act as a weak hydrogen bond acceptor, potentially introducing new, beneficial interactions with the target protein.

Caption: Rationale for Bioisosteric Replacement.

Synthetic Protocol for 3-(3,4-Difluorophenoxy)propanoic Acid

A plausible and efficient synthesis of 3-(3,4-difluorophenoxy)propanoic acid can be achieved via a Williamson ether synthesis. This protocol is designed to be robust and scalable for laboratory settings.

Materials and Reagents

-

3,4-Difluorophenol

-

Ethyl 3-bromopropanoate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Step-by-Step Synthesis

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. ctppc.org [ctppc.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide & Safety Protocol: 3-(3,4-Difluorophenoxy)propanoic acid

The following technical guide is structured as an advanced operational whitepaper. It synthesizes standard Safety Data Sheet (SDS) parameters with field-proven application notes, specifically tailored for drug development professionals handling 3-(3,4-Difluorophenoxy)propanoic acid .

Chemical Identity & Strategic Context

Compound: 3-(3,4-Difluorophenoxy)propanoic acid

CAS Number: 926256-60-2

Molecular Formula: C

Scientific Significance

In the context of medicinal chemistry, this compound serves as a critical fluorinated building block . The 3,4-difluorophenoxy moiety acts as a bioisostere for other aromatic systems, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Primary Application: It is the direct precursor for the synthesis of 6,7-difluorochroman-4-one (CAS 1092349-93-3), a scaffold frequently observed in the development of potassium-competitive acid blockers (P-CABs) like Tegoprazan analogs and other heterocyclic therapeutics.

Hazard Identification & Risk Assessment (GHS)

Note: Direct toxicological data for this specific isomer is limited. The following classification is derived from high-confidence Structure-Activity Relationship (SAR) analysis of the 3,5-difluoro isomer and analogous phenoxy-acid herbicides.

GHS Classification (Derived)

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | 1 / 2A | H318 | Causes serious eye damage/irritation.[1] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |

Mechanistic Insight (The "Why")

-

Acidity (pKa ~4.5): As a carboxylic acid, it protonates mucous membranes upon contact, leading to immediate irritation.

-

Fluorine Effect: The electron-withdrawing nature of the two fluorine atoms on the benzene ring increases the acidity of the phenol leaving group (if cleaved) and enhances the compound's lipophilicity. This facilitates faster dermal absorption compared to non-fluorinated phenoxy acids.

-

Eye Hazard: Phenoxy acids are notorious for causing irreversible corneal opacity if not rinsed immediately. Treat eye exposure as a critical emergency.

Strategic Handling & Storage Protocols

Storage Architecture

Do not default to ambient storage. The fluorinated ether linkage is stable, but the carboxylic acid tail is susceptible to moisture-mediated dimerization or degradation over time.

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen blanket.

-

Container: Amber glass with PTFE-lined cap. Avoid metal containers (aluminum) which may corrode upon long-term contact with acidic residues.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated aromatics due to potential permeation.

-

Hand Protection: Nitrile Rubber (Min. thickness 0.11 mm, Break-through time > 480 min). Double-gloving recommended during synthesis scale-up (>10g).

-

Respiratory: If handling powder outside a fume hood, use a P95 or N95 particulate respirator .

-

Eye Protection: Chemical Splash Goggles are mandatory. Face shield required if conducting acid-mediated cyclization reactions.

Emergency Response & Decision Logic

Spill Management (Neutralization)

Unlike neutral organics, this compound requires pH management during cleanup.

-

Contain: Dike the spill with inert absorbent (vermiculite).

-

Neutralize: Apply a weak base solution (Sodium Carbonate or Sodium Bicarbonate ) until effervescence ceases.

-

Collect: Scoop the resulting salt slurry into a hazardous waste container labeled "Organic Acid Waste."

First Aid: The "Golden Minute"

-

Eye Contact: Flush immediately with saline or water for 15 minutes . Critical: Lift eyelids to flush trapped particles. The acidity can cause protein coagulation on the cornea.

-

Skin Contact: Wash with soap and water.[1][2][3] Do not use ethanol; it may enhance transdermal absorption of the fluorinated motif.

Safety Decision Matrix (DOT Visualization)

The following diagram outlines the immediate decision logic for exposure events.

Figure 1: Immediate response logic for exposure to fluorinated phenoxy acids.

Application Scientist's Workflow: Synthesis Integration

Context: Converting 3-(3,4-Difluorophenoxy)propanoic acid to 6,7-difluorochroman-4-one.

This intramolecular Friedel-Crafts acylation is the primary utility of this compound. The reaction typically uses strong dehydrating acids (PPA or H₂SO₄), introducing significant thermal and chemical hazards.

Experimental Protocol (Self-Validating)

-

Setup: Use a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

-

Reagent: Add Polyphosphoric Acid (PPA) (10g per 1g of substrate).

-

Why PPA? It acts as both solvent and catalyst, minimizing volatile waste compared to SOCl₂/AlCl₃ methods.

-

-

Addition: Add 3-(3,4-Difluorophenoxy)propanoic acid in portions to the stirring PPA at 60°C.

-

Reaction: Heat to 80–100°C for 2–4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The carboxylic acid spot (baseline/streaking) should disappear, replaced by a higher Rf ketone spot.

-

-

Quench (Hazard): Pour the hot reaction mixture onto crushed ice .

-

Caution: Exothermic reaction. PPA is viscous; ensure efficient stirring to prevent hot spots.

-

Synthesis Pathway Visualization

Figure 2: Synthetic pathway for the cyclization of the target molecule.

Physical & Chemical Properties

| Property | Value | Source/Note |

| Appearance | White to off-white crystalline powder | Observed in analogs |

| Melting Point | 59–63°C | Predicted based on 3,5-isomer [1] |

| Boiling Point | ~335°C at 760 mmHg | Predicted |

| Solubility | DMSO, Methanol, Ethyl Acetate | High solubility in polar organics |

| Water Solubility | Low (requires pH > 7 to dissolve) | Acidic nature |

| pKa | ~4.48 | Carboxylic acid group |

Disposal & Environmental Considerations

Fluorine Content: The C-F bond is extremely stable. Do not dispose of via standard incineration unless the facility is equipped with scrubbers for Hydrogen Fluoride (HF) generation.

-

Preferred Method: High-temperature incineration at a licensed hazardous waste facility capable of handling halogenated organics.

-

Ecological Impact: Prevent entry into waterways. Phenoxy acids can exhibit herbicidal activity, potentially disrupting local aquatic flora.

References

-

Sigma-Aldrich. (n.d.). 3-(3,5-Difluorophenyl)propionic acid Safety Data Sheet. Retrieved from (Used as primary SAR analog).

-

ChemicalBook. (2025).[1][4] 3-(3,5-Difluorophenoxy)propanoic acid Properties and Suppliers. Retrieved from .

-

Capot Chemical. (n.d.).[5] 3-(3,4-Difluorophenoxy)propanoic acid Product Page. Retrieved from .

-

PubChem. (n.d.). Compound Summary: Phenoxypropionic Acids. Retrieved from .

Sources

Methodological & Application

Application Note: Precision Synthesis of Fluorinated Phenoxyacetic Acids

Topic: Williamson ether synthesis protocol for fluorinated phenoxy acids Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

Fluorinated phenoxyacetic acids are critical pharmacophores in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms onto the phenolic ring significantly alters the electronic landscape of the substrate, often rendering standard Williamson ether synthesis protocols inefficient. This guide provides an optimized, mechanistic approach to synthesizing fluorinated phenoxy acids, addressing the specific challenges of reduced nucleophilicity and solubility.

Mechanistic Insight: The "Fluorine Effect"

The success of Williamson ether synthesis relies on the nucleophilicity of the phenoxide ion attacking an alkyl halide (typically an

-

Acidity Enhancement (pKa Reduction): Fluorine is highly electronegative. Through inductive effects (

), it stabilizes the phenoxide anion, significantly lowering the pKa of the phenol. -

Nucleophilicity Suppression: The same stabilization that makes the phenol more acidic makes the resulting phenoxide a weaker nucleophile . A pentafluorophenoxide ion is far less reactive in an

reaction than an unsubstituted phenoxide.-

Implication: Standard protocols using chloroacetic acid in aqueous NaOH often fail or suffer from slow kinetics. Optimized protocols must utilize better leaving groups (bromo/iodo), polar aprotic solvents to strip cations, and catalysts (iodide or phase transfer agents).

-

Strategic Experimental Design

A. Electrophile Selection

For drug development applications where purity is paramount, Ethyl Bromoacetate is preferred over Chloroacetic Acid.

-

Reactivity:

is a better leaving group than -

Solubility: The resulting ester intermediate is organic-soluble, allowing for easy extractive workup and purification before the final hydrolysis step.

B. Base and Solvent System[3][4][5]

-

Standard Fluorinated Phenols (1-2 F atoms):

in Acetone or Acetonitrile (MeCN). -

Highly Fluorinated Phenols (3-5 F atoms):

in DMF or DMSO.-

Why Cesium? The "Cesium Effect" increases the solubility of the phenoxide in organic solvents and forms a "loose" ion pair, leaving the phenoxide "naked" and more reactive.

-

C. The Reaction Pathway

The synthesis proceeds in two distinct stages: O-Alkylation followed by Ester Hydrolysis .

Figure 1: Step-wise reaction pathway for the synthesis of fluorinated phenoxyacetic acids via the ester intermediate.

Detailed Protocol: The "Cesium-Enhanced" Method

Best for: Mono-, Di-, and Poly-fluorinated phenols intended for pharmaceutical screening.

Materials

-

Substrate: Fluorinated Phenol (1.0 equiv)

-

Reagent: Ethyl Bromoacetate (1.1 - 1.2 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) (Note: -

Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]

-

Hydrolysis Reagents:

(2.0 equiv), THF, Water.

Step 1: O-Alkylation (Ether Formation)[6]

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add the Fluorinated Phenol (e.g., 2,4-difluorophenol) and anhydrous DMF . Stir until dissolved.

-

Deprotonation: Add

in a single portion. The suspension may change color (often yellow/orange) indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add Ethyl Bromoacetate dropwise via syringe.

-

Critical: For highly fluorinated (low reactivity) phenols, add a catalytic amount of Sodium Iodide (

, 10 mol%) to generate the more reactive iodoacetate in situ (Finkelstein condition).

-

-

Reaction:

-

Mono/Di-fluoro: Stir at RT for 2–4 hours.

-

Poly-fluoro: Heat to 60°C for 4–6 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. The phenol spot should disappear, and a less polar ester spot should appear.

-

Workup:

-

Dilute reaction mixture with EtOAc (Ethyl Acetate).

-

Wash 3x with Water (to remove DMF) and 1x with Brine.

-

Dry organic layer over

, filter, and concentrate in vacuo. -

Result: Crude Ethyl (Fluorophenoxy)acetate. (Usually sufficiently pure for Step 2; if not, flash chromatography using Hexanes/EtOAc).

-

Step 2: Ester Hydrolysis

-

Dissolution: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1) .

-

Saponification: Add

(2.0 equiv). -

Reaction: Stir vigorously at RT for 1–2 hours.

-

Check: LC-MS should show complete conversion to the acid (M-1 mass).

-

-

Isolation (Acid-Base Workup):

-

Evaporate the bulk of the THF under reduced pressure.

-

Dilute the remaining aqueous residue with water.

-

Wash: Extract once with Diethyl Ether (removes unreacted ester or organic impurities). Discard the organic layer.

-

Acidify: Cool the aqueous layer on ice and acidify to pH ~2 using 1M HCl . The product usually precipitates as a white solid.

-

Extract: Extract the acidic aqueous layer with EtOAc (3x).

-

Dry & Concentrate: Dry combined organics over

, filter, and concentrate.

-

Step 3: Purification[8]

-

Recrystallization: Most fluorinated phenoxy acids crystallize well from Hexanes/EtOAc or Heptane/Toluene .

-

Yield: Typical yields for this 2-step sequence are 85–95%.

Alternative Protocol: Green Scale-Up (Phase Transfer Catalysis)

Best for: Large-scale preparation (>10g) where chromatography is to be avoided. Uses cheaper Chloroacetic Acid.

Workflow Diagram

Figure 2: Phase Transfer Catalysis (PTC) workflow for eco-friendly scale-up.

Protocol

-

Reagents: Mix Fluorinated Phenol (1.0 eq) and Chloroacetic Acid (1.5 eq) in Toluene (3 vol).

-

Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).

-

Base: Add 30% NaOH solution (4.0 eq).

-

Process: Heat to reflux (85–90°C) with vigorous stirring. The TBAB shuttles the phenoxide into the organic phase to react with the chloroacetate, or vice-versa.

-

Workup:

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Phenoxide is a weak nucleophile (common with poly-F). | Switch from Acetone to DMF or DMSO . Add NaI (catalytic) to generate Iodoacetate in situ. Increase Temp to 60°C. |

| C-Alkylation Byproducts | Phenoxide attacking via Carbon ring (rare for F-phenols). | Use a harder solvent (Toluene) or ensure solvent is strictly aprotic (DMF). Use Cs2CO3 to favor O-alkylation. |

| Elimination Product | Base attacking the alkyl halide protons. | Not an issue with haloacetates (no beta-hydrogens susceptible to E2 in this context). |

| Product is Oily/Sticky | Trace DMF or impurities. | Perform the Acid-Base Workup rigorously (Step 2, Isolation). Recrystallize from Hexane/Toluene. |

Safety & Handling

-

Fluorinated Compounds: While generally stable, polyfluorinated phenols can be skin irritants. Wear standard PPE.

-

Haloacetates: Ethyl Bromoacetate is a lachrymator (tear gas agent). Handle only in a functioning fume hood.

-

Acidification: Acidifying carboxylate salts generates heat. Add HCl slowly.

References

-

Williamson Ether Synthesis Mechanism & Scope

- Acidity of Fluorinated Phenols: Gross, K. C., Seybold, P. G., Peralta-Inga, Z., & Murray, J. S. (2001). Comparison of quantum chemical parameters and Hammett constants in correlating pKa values of substituted phenols. International Journal of Quantum Chemistry. Context: Explains the pKa drop from 10 (Phenol) to ~5.5 (Pentafluorophenol).

- Cesium Effect in Ether Synthesis: Source: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis. Journal of Praktische Chemie. Context: Justifies the use of Cs2CO3 for weak nucleophiles.

-

Phase Transfer Catalysis Protocol

- Synthesis of Fluorinated Phenoxyacetic Acids (Example)

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

Application Notes & Protocols: Strategic Coupling of 3-(3,4-Difluorophenoxy)propanoic Acid for Advanced Synthesis

Introduction: The Synthetic Value of a Fluorinated Building Block

3-(3,4-Difluorophenoxy)propanoic acid is a valuable synthetic intermediate in drug discovery and materials science. The presence of the difluorophenyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of a target molecule. Consequently, the ability to reliably and efficiently couple this carboxylic acid to various nucleophiles—primarily amines to form amides and alcohols to form esters—is of paramount importance.

This guide provides a comprehensive overview of the critical reaction conditions, mechanistic underpinnings, and detailed laboratory protocols for the successful coupling of 3-(3,4-difluorophenoxy)propanoic acid. We move beyond simple procedural lists to explain the chemical logic behind reagent selection and procedural steps, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their unique synthetic challenges.

Pillar 1: Selecting the Optimal Coupling Strategy

The formation of an amide or ester bond from a carboxylic acid requires the activation of the carboxyl group to overcome its inherent lack of electrophilicity.[1][2] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of activating reagent is the most critical decision in the entire process and depends on the stability of the substrates, the desired reaction rate, and practical considerations such as cost and byproduct removal.

Below is a comparative analysis of the most robust and widely adopted coupling reagents suitable for 3-(3,4-difluorophenoxy)propanoic acid.

| Coupling Reagent System | Primary Application | Mechanism Synopsis | Key Advantages | Considerations & Drawbacks |

| EDC / NHS | Amide & Ester Formation | Forms a highly reactive O-acylisourea intermediate, which is converted by NHS into a more stable, amine-reactive NHS ester.[3][4] | Water-soluble byproducts (urea derivative) are easily removed via aqueous workup.[5] Relatively low cost. Reduces risk of side reactions compared to EDC alone.[6] | EDC is moisture-sensitive and has a limited shelf-life.[7] The O-acylisourea intermediate can be prone to hydrolysis if NHS is not used.[4] |

| HATU | Amide Formation | Reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine nucleophile.[8][9] | Extremely high coupling efficiency and fast reaction rates, even with sterically hindered or electron-deficient amines.[8][10] Low risk of racemization for chiral substrates.[2] | Higher cost compared to carbodiimides. Byproducts (tetramethylurea and HOAt) can sometimes be challenging to remove via chromatography.[11] |

| DCC / DMAP | Esterification (Steglich) | DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.[12][13] | Highly effective for sterically hindered alcohols, including tertiary alcohols.[13] Mild reaction conditions preserve sensitive functional groups.[14] | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.[5] DCC is a known allergen and skin sensitizer. |

Pillar 2: Mechanistic Insights & Visualizations

Understanding the reaction pathway is crucial for optimization and troubleshooting. The following diagrams illustrate the activation and coupling mechanisms for the recommended reagent systems.

Mechanism 1: EDC/NHS Amide Coupling

The process begins with the activation of the carboxylic acid by EDC to form an unstable O-acylisourea intermediate. NHS intercepts this intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis and reacts cleanly with a primary amine.[3][6]

Caption: EDC/NHS activation and coupling workflow.

Mechanism 2: HATU Amide Coupling

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester, which then undergoes nucleophilic attack by the amine.[9][15] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[9]

Caption: HATU-mediated amide bond formation mechanism.

Mechanism 3: Steglich Esterification (DCC/DMAP)

DCC activates the carboxylic acid, forming the O-acylisourea intermediate. While this can react directly with an alcohol, the reaction is significantly accelerated by a catalytic amount of DMAP. DMAP displaces the isourea to form a highly electrophilic N-acylpyridinium salt, which is then rapidly attacked by the alcohol to yield the final ester.[12][13]

Caption: Catalytic cycle of DMAP in Steglich esterification.

Pillar 3: Field-Validated Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. They should be adapted and optimized based on the specific properties of the amine or alcohol coupling partner.

General Experimental Workflow

Caption: Standard workflow for a coupling reaction.

Protocol 1: Amide Coupling via EDC/NHS

This protocol is a robust starting point for coupling with primary and secondary amines.

-

Materials:

-

3-(3,4-Difluorophenoxy)propanoic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

NHS (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

0.1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(3,4-difluorophenoxy)propanoic acid and the amine.

-

Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

-

Add NHS to the solution and stir until dissolved.

-

Cool the flask to 0 °C using an ice-water bath.

-

Add EDC·HCl portion-wise over 5 minutes. A slight exotherm may be observed.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide.

-

Protocol 2: High-Efficiency Amide Coupling via HATU

Recommended for challenging couplings, including electron-poor anilines or sterically hindered amines.[10][16]

-

Materials:

-

3-(3,4-Difluorophenoxy)propanoic acid (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate, Water, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 3-(3,4-difluorophenoxy)propanoic acid and HATU in anhydrous DMF (approx. 0.2 M).

-

Add the amine to the solution.

-

Add DIPEA dropwise via syringe. The solution may turn yellow.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings.

-

Monitor progress by TLC or LC-MS.

-

Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer extensively with water (3-4 times) to remove DMF and urea byproducts, followed by a final wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

-

Protocol 3: Steglich Esterification via DCC/DMAP

This is the method of choice for forming esters, especially with secondary or tertiary alcohols.[12]

-

Materials:

-

3-(3,4-Difluorophenoxy)propanoic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

DCC (1.1 eq)

-

DMAP (0.1 eq, catalytic)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl Ether, 0.1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add 3-(3,4-difluorophenoxy)propanoic acid, the alcohol, and DMAP.

-

Dissolve the components in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add a solution of DCC in a minimal amount of anhydrous DCM dropwise. A white precipitate (DCU) will begin to form almost immediately.

-

After the addition is complete, remove the ice bath and stir at room temperature for 4-12 hours.

-

Monitor by TLC or LC-MS for the disappearance of the carboxylic acid.

-

Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct.

-

Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU solid, washing the filter cake with cold DCM.

-

Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude ester by flash column chromatography.

-

References

-

Chen, Y.-C., et al. (2020). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 11(38), 6213-6222. [Link]

-

G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

-

Organic Synthesis. Acid-Amine Coupling using DCC. Organic Synthesis. [Link]

-

Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

-

Pardeshi, S. D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(21), 6684-6687. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

-

Wikipedia. (2023). HATU. Wikipedia. [Link]

-

Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc.. [Link]

-

Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Organic Chemistry. (2020). Organic Chemistry - DCC Coupling Mechanism. YouTube. [Link]

-

Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

-

Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. [Link]

-

Miller, M. J., & Miller, S. J. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Organic Chemistry, 79(9), 3833-3855. [Link]

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem, Inc.. [Link]

-

Umbare, R. B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 297-302. [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

-

Reddit. (2024). How does EDC/NHS coupling ACTUALLY work ? r/labrats. [Link]

Sources

- 1. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. reddit.com [reddit.com]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 16. growingscience.com [growingscience.com]

Amide coupling reagents for 3-(3,4-difluorophenoxy)propanoic acid derivatives

Application Note: Optimized Amide Coupling Protocols for 3-(3,4-difluorophenoxy)propanoic Acid Derivatives

Introduction: The Fluorinated Ether Scaffold

3-(3,4-difluorophenoxy)propanoic acid is a versatile building block in medicinal chemistry. The 3,4-difluorophenyl motif is frequently employed to block metabolic hotspots (preventing P450 oxidation) and modulate lipophilicity ($ \text{logD} $), while the propanoic acid linker provides a flexible tether for engaging target binding pockets.

While the carboxylic acid moiety itself is chemically standard—lacking steric bulk or

Reagent Selection Strategy: A Causality-Based Approach

The choice of coupling reagent for this acid should not be random; it must be dictated by the nucleophilicity of the amine partner and the downstream purification requirements .

-

The Substrate Profile:

-

Sterics: Unhindered (primary aliphatic chain).

-

Electronics: The propanoic spacer insulates the carboxyl group from the electron-withdrawing fluorines. Reactivity is comparable to hydrocinnamic acid.

-

Chirality: Achiral. Racemization suppressants (HOBt/Oxyma) are used primarily to prevent

-acyl urea formation, not to preserve stereocenters.

-

Decision Matrix: Selecting the Right Tool

| Amine Partner Type | Recommended Reagent | Rationale |

| Primary/Secondary Aliphatic | EDC | Ease of Workup. The urea byproduct is water-soluble. The fluorinated product is lipophilic. Simple acidic/basic washes yield pure product without chromatography. |

| Anilines / Electron-Deficient | HATU / DIPEA | Reactivity. Anilines are poor nucleophiles. The OAt-ester formed by HATU is highly reactive, driving conversion where carbodiimides stall. |

| Sterically Hindered | T3P (Propylphosphonic Anhydride) | Low Epimerization & Yield. T3P drives difficult couplings in EtOAc and allows for easy aqueous workup. |

| Large Scale (>100g) | Thionyl Chloride ($ \text{SOCl}_2 $) | Cost & Atom Economy. Converts the acid to the acid chloride. No expensive coupling reagents required; byproduct is gas ($ \text{SO}_2 $, HCl). |

Visualization: Logical Workflow

The following decision tree illustrates the selection process based on experimental constraints.

Figure 1: Decision tree for selecting the optimal coupling reagent based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (EDC/HOBt)

Best for: Routine synthesis with aliphatic amines. Prioritizes purification speed.

Mechanism: EDC activates the carboxylic acid.[1] HOBt intercepts the

Materials:

-

Acid: 3-(3,4-difluorophenoxy)propanoic acid (1.0 equiv)

-

Amine: 1.1 equiv

-

Reagent: EDC

HCl (1.2 equiv), HOBt (1.2 equiv) -

Base: DIPEA (3.0 equiv) – Optional if amine is free base, mandatory if amine is a salt.

-

Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve the acid (1.0 equiv) in DCM.

-

Note: If the acid is not fully soluble, add a small amount of DMF.

-

-

Activation: Add HOBt (1.2 equiv) and EDC

HCl (1.2 equiv). Stir at room temperature (RT) for 15 minutes.-

Observation: The solution may become slightly cloudy as the active ester forms.

-

-

Coupling: Add the amine (1.1 equiv) and DIPEA (if required).

-

Monitoring: Stir at RT for 4–16 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

-

Target Mass: Look for

.[2] The difluoro pattern is distinct in mass spec.

-

-

Workup (The "Self-Validating" Step):

-

Dilute with excess DCM.

-

Wash 2x with 1M HCl (Removes unreacted amine and EDC-urea).

-

Wash 2x with Sat.

(Removes unreacted acid and HOBt). -

Wash 1x with Brine. Dry over

.

-

-

Result: Evaporation usually yields pure amide. If necessary, purify via flash chromatography.

Protocol B: The "Powerhouse" Method (HATU)

Best for: Anilines, hindered amines, or precious samples where yield is paramount.

Mechanism: HATU generates an OAt-active ester, which utilizes the pyridine nitrogen to stabilize the transition state (anchimeric assistance), significantly accelerating the reaction with weak nucleophiles.

Materials:

-

Acid: 1.0 equiv[2]

-

Amine: 1.0–1.2 equiv[3]

-

Reagent: HATU (1.1 equiv)

-

Base: DIPEA (2.0–3.0 equiv) – Critical: HATU requires basic conditions to function.

-

Solvent: Anhydrous DMF (0.2 M)

Step-by-Step:

-

Pre-activation: Dissolve acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Base Addition: Immediately add DIPEA (1.0 equiv). Stir for 2–5 minutes.

-

Color Change: Solution often turns yellow/orange.

-

-

Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at RT. Reaction is typically fast (1–4 hours).

-

Workup:

-

Dilute with EtOAc (Ethyl Acetate).

-

Crucial Step: Wash 3x with water/brine (1:1) to remove DMF and tetramethylurea byproducts.

-

Warning: Do not use strong acid washes if your product is acid-sensitive.

-

-

Purification: Flash chromatography is almost always required to remove HATU residues (tetramethylguanidinium species).

Troubleshooting & Critical Parameters

Solubility Issues

The 3,4-difluorophenoxy group is highly lipophilic.

-

Problem: Reaction precipitates or is sluggish in DCM.

-

Solution: Switch to DMF or a THF/DMF mixture. The propanoic acid linker is flexible, but the fluorinated tail can drive aggregation.

Purification of Fluorinated Derivatives

-

TLC Visualization: These compounds are UV active (254 nm) due to the phenoxy ring.

-

Flash Chromatography:

-

The difluoro group decreases polarity compared to non-fluorinated analogs.

-

Expect the product to elute earlier (higher Rf) than the non-fluorinated equivalent.

-

Solvent System: Hexanes/EtOAc gradients are standard. For very polar amines, use DCM/MeOH.

-

Safety Note: Fluorine Chemistry

While the C-F bond is stable, avoid incineration of waste containing high quantities of fluorinated material without proper scrubbers (HF formation).

Pathway Visualization: Activation Mechanism

Understanding the activation helps in troubleshooting.[3] The following diagram details the EDC/HOBt pathway.

Figure 2: Mechanistic pathway of EDC/HOBt coupling. HOBt intercepts the unstable O-acylisourea to prevent side reactions.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[1][6][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Esterification methods for 3-(3,4-difluorophenoxy)propanoic acid

Application Note: Strategic Esterification Protocols for 3-(3,4-Difluorophenoxy)propanoic Acid

Executive Summary & Chemical Context

3-(3,4-difluorophenoxy)propanoic acid is a specialized fluorinated building block. While structurally simple, its reactivity is governed by the competing electronic effects of the phenoxy ether linkage and the electron-withdrawing fluorine substituents.

Chemical Profile:

-

Core Structure: A carboxylic acid tethered to a 3,4-difluorophenyl ring via an ethyl ether spacer (

). -

Reactivity Challenge: The primary challenge in esterifying this molecule is not steric hindrance, but the risk of intramolecular Friedel-Crafts acylation . Under strong acidic activation (e.g., acid chloride formation), the molecule can cyclize to form 6,7-difluorochroman-4-one , particularly if the alcohol nucleophile is not introduced rapidly.

-

Electronic Effect: The 3,4-difluoro substitution pattern deactivates the aromatic ring compared to a non-substituted phenol, reducing (but not eliminating) the rate of cyclization compared to methoxy-analogs. However, the fluorines significantly increase lipophilicity, necessitating specific solvent choices during workup.

This guide presents three validated protocols, ranked by chemoselectivity and operational complexity.

Decision Matrix: Selecting the Right Method

The following decision tree illustrates the logical flow for selecting an esterification method based on the target ester and available reagents.

Figure 1: Strategic decision tree for selecting the optimal esterification pathway.

Detailed Protocols

Method A: Fischer Esterification (The Scalable Standard)

Best for: Methyl and Ethyl esters, large-scale synthesis, robust substrates.

Mechanism: Acid-catalyzed equilibrium. The high concentration of alcohol drives the reaction forward (Le Chatelier’s principle). Risk Management: The 3,4-difluoro substitution stabilizes the ether linkage against acid cleavage, making this method safe for this specific substrate.

Protocol:

-

Setup: Charge a round-bottom flask with 3-(3,4-difluorophenoxy)propanoic acid (1.0 eq).

-

Solvent: Add anhydrous Methanol (or Ethanol) (0.5 M concentration relative to acid).

-

Catalyst: Add concentrated

(0.1 eq) dropwise. Note: -

Reaction: Reflux at 65°C (MeOH) or 78°C (EtOH) for 4–6 hours. Monitor by TLC (Solvent: 30% EtOAc/Hexanes; Acid

, Ester -

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess alcohol (critical to maximize yield during extraction).

-

Redissolve residue in Ethyl Acetate (EtOAc).

-

Wash with sat.[1]

(2x) to remove unreacted acid and catalyst. -

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.

-

Data Validation:

-

Yield: Typically 90–95%.

-

NMR: Look for the disappearance of the broad -COOH singlet (11-12 ppm) and appearance of the methyl singlet (~3.7 ppm).

Method B: Carboxylate Alkylation (The Chemoselective Choice)

Best for: Avoiding cyclization entirely, complex esters, small-to-medium scale.

Mechanism:

Protocol:

-

Solvation: Dissolve 3-(3,4-difluorophenoxy)propanoic acid (1.0 eq) in DMF (dimethylformamide) or Acetone (0.2 M).

-

Base Activation: Add

(1.5 eq). Stir for 15 minutes at room temperature. The mixture will become a suspension. -

Alkylation: Add the Alkyl Iodide or Bromide (e.g., Iodomethane, Benzyl bromide) (1.2 eq).

-

Reaction: Stir at RT (for Iodides) or 50°C (for Bromides) for 2–4 hours.

-

Workup (DMF route):

-

Dilute reaction mixture with 5 volumes of water (to dissolve salts and DMF).

-

Extract with Diethyl Ether or MTBE (fluorinated aromatics partition well into ethers).

-

Wash organic layer with water (3x) to remove residual DMF.

-

Dry over

and concentrate.

-

Data Validation:

-

Purity: Often requires no chromatography.

-

Selectivity: 100% ester; 0% chromanone cyclization.

Method C: Steglich Esterification (Coupling)

Best for: Esterifying with complex, acid-sensitive, or sterically hindered alcohols.

Mechanism: DCC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol (catalyzed by DMAP).

Protocol:

-

Dissolution: Dissolve the acid (1.0 eq) and the target Alcohol (1.1 eq) in anhydrous DCM (Dichloromethane).

-

Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

-

Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dissolved in minimal DCM dropwise.

-

Reaction: Allow to warm to RT and stir overnight. A white precipitate (DCU) will form.

-

Workup:

Critical Pathway Analysis: The Cyclization Risk

The diagram below details the mechanistic divergence that makes Method B (Alkylation) superior for purity, while highlighting the risk inherent in Acid Chloride activation (a common alternative not recommended here without strict temperature control).

Figure 2: Mechanistic divergence showing the risk of cyclization under acidic activation versus the safety of basic alkylation.

Analytical Summary Table

| Parameter | Method A (Fischer) | Method B (Alkylation) | Method C (Steglich) |

| Reagents | DCC, DMAP, Alcohol | ||

| Conditions | Reflux (Acidic) | RT to 50°C (Basic) | 0°C to RT (Neutral) |

| Cyclization Risk | Low | None | Low |

| Purification | Extraction | Extraction | Filtration + Column |

| Atom Economy | High | Moderate (Halide waste) | Low (Urea waste) |

| Recommended For | Methyl/Ethyl Esters | Benzyl/Allyl Esters | Complex/Chiral Esters |

References

-

BenchChem. 3-(2,5-Difluorophenoxy)propanoic acid: Chemical Properties and Reactions. (Analogous reactivity profile for difluorophenoxy propanoic acids). Retrieved from

-

Organic Chemistry Portal. Fischer Esterification: Mechanisms and Recent Literature. Retrieved from

-

Organic Chemistry Portal. Esterification by O-Alkylation. Retrieved from

- Vertex AI Search.Synthesis of Chromanone Derivatives via Phenoxypropanoic Acid Cyclization. (Highlighting the cyclization risk of this structural class).

Sources

Application Note: 3-(3,4-Difluorophenoxy)propanoic Acid as a Strategic Agrochemical Intermediate

[1]

Abstract

The incorporation of fluorine into agrochemical scaffolds has become a dominant strategy for enhancing metabolic stability and lipophilicity. 3-(3,4-difluorophenoxy)propanoic acid represents a critical fluorinated ether building block.[1] Unlike its 2-phenoxy "fop" herbicide analogs, this 3-phenoxy isomer serves as a primary precursor for 6,7-difluorochroman-4-one derivatives—a privileged scaffold in modern fungicide and insecticide discovery.[1] This guide outlines a robust, scalable synthesis protocol via Michael addition, bypassing the side-reaction pitfalls of traditional Williamson ether synthesis, and details its downstream utility.[1]

Chemical Profile & Strategic Value[1]

| Property | Specification |

| Compound Name | 3-(3,4-difluorophenoxy)propanoic acid |

| CAS Number | 100366-56-7 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (Predicted) | 4.5 (Carboxylic Acid) |

| Key Functionality | Difluorophenyl ring (Metabolic blocking), Ether linker (Flexibility), Carboxylic acid (Handle for derivatization) |

Agrochemical Significance:

-

Metabolic Blocking: The 3,4-difluoro substitution pattern effectively blocks oxidative metabolism at the para- and meta-positions of the aromatic ring, extending the half-life of active ingredients in plant and insect systems.[1]

-

Chromanone Precursor: This acid is the direct linear precursor to 6,7-difluorochroman-4-one via intramolecular Friedel-Crafts acylation.[1] Substituted chromanones are core pharmacophores in mitochondrial complex inhibitors (fungicides).[1]

Synthetic Pathway Analysis

Historically, phenoxy acids were synthesized via Williamson ether synthesis using 3-halopropanoic acids.[1] However, this route suffers from a competing elimination reaction where the halo-acid converts to acrylic acid under basic conditions, lowering yields.[1]

Recommended Route: The Michael Addition of 3,4-difluorophenol to an acrylate derivative (acrylonitrile or methyl acrylate) followed by hydrolysis is superior in yield and purity profile.[1]

Pathway Visualization (DOT)[1]

Caption: Optimized synthetic flow from phenol to target acid, showing downstream cyclization potential.

Detailed Experimental Protocol

Method: Base-Catalyzed Michael Addition & Hydrolysis

Scale: 50 mmol (Lab Scale) | Yield Target: >90%

Reagents:

-

3,4-Difluorophenol (6.50 g, 50 mmol)[1]

-

Methyl Acrylate (6.45 g, 75 mmol, 1.5 eq)[1]

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.38 g, 5 mol%) or Triton B (40% in MeOH).[1]

-

Solvent: Acetonitrile (ACN) or Toluene (for azeotropic drying if needed).[1]

-

Hydrolysis: NaOH (2M aq), Methanol, Conc.[1] HCl.

Step 1: Michael Addition (Formation of Ester)[1]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 3,4-difluorophenol (50 mmol) and Acetonitrile (50 mL).

-

Catalyst Addition: Add DBU (2.5 mmol). The solution may darken slightly.

-

Reaction: Add Methyl Acrylate (75 mmol) dropwise over 10 minutes.

-

Heating: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

-

Workup: Evaporate the solvent and excess methyl acrylate under reduced pressure. The residue is typically a clean oil sufficient for the next step.[1]

-

Note: If high purity is required, dissolve in EtOAc, wash with 1M HCl (to remove DBU) and brine, then dry over Na₂SO₄.[1]

-

Step 2: Hydrolysis to Acid

-

Solubilization: Dissolve the crude ester oil in Methanol (30 mL).

-

Saponification: Add 2M NaOH (50 mL, 100 mmol). Stir at room temperature for 2 hours.

-

Validation: The biphasic mixture will become homogeneous as the ester hydrolyzes to the soluble carboxylate salt.[1]

-

-

Acidification: Cool the reaction vessel in an ice bath to 0–5°C. Slowly add Conc. HCl until pH < 2.[1] A white precipitate should form immediately.[1]

-

Isolation:

Step 3: Recrystallization (Optional)[1]

-

Solvent: Toluene/Heptane mixture (1:3).[1]

-

Procedure: Dissolve in minimum hot toluene, add heptane until turbid, cool slowly to 4°C.

Analytical Validation (QC)

To ensure the material is suitable for downstream agrochemical synthesis, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% (Area %) |

| Identity (H-NMR) | 400 MHz DMSO-d6 | δ 12.3 (s, 1H, COOH), 7.3-6.9 (m, 3H, Ar-H), 4.2 (t, 2H, O-CH2), 2.7 (t, 2H, CH2-COOH).[1] |

| Identity (F-NMR) | 376 MHz DMSO-d6 | Distinct signals for 3-F and 4-F (approx -138 to -150 ppm).[1] |

| Water Content | Karl Fischer | < 0.5% w/w (Critical for cyclization steps) |

Downstream Application: The Chromanone Scaffold[1]

The primary utility of this intermediate is the synthesis of 6,7-difluorochroman-4-one .[1] This transformation is achieved via intramolecular Friedel-Crafts acylation.[1]

Protocol Summary:

-

Chlorination: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[1]

-

Cyclization: Treat the acid chloride with Aluminum Chloride (AlCl₃) in Dichloromethane (DCM) at 0°C to RT.

-

Alternative: Direct cyclization using Polyphosphoric Acid (PPA) at 100°C (Solvent-free).[1]

-

Agrochemical Relevance: The resulting chromanone is a versatile ketone.[1] It can be:

Safety & Handling

-

3,4-Difluorophenol: Toxic if swallowed and in contact with skin.[1] Rapidly absorbed. Wear nitrile gloves and face shield.[1]

-

Methyl Acrylate: Flammable, lachrymator, and potential sensitizer.[1] Handle in a fume hood.

-

Waste Disposal: Fluorinated organics must not be disposed of in general organic waste if incineration capabilities are not compatible with HF generation.[1] Segregate as halogenated waste.[1]

References

-

Synthesis of Fluorinated Propanoic Acids

-

Agrochemical Utility of Chromanones

-

General Reactivity of Fluorophenols

-

Chemical Properties & Safety

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Protocols for 3,4-Difluorophenol Removal

Introduction: The "Sticky" Phenol Problem

You are likely accessing this guide because a final product (likely a liquid crystal precursor or pharmaceutical intermediate) is contaminated with trace amounts (<1%) of 3,4-difluorophenol (3,4-DFP).

Why is this happening? 3,4-DFP is a low-melting solid (mp 34–38 °C) with significant hydrogen-bonding capability.[1] In standard silica chromatography, it often "tails" or co-elutes with polar products. In recrystallization, it can occlude within the crystal lattice of the product due to its small size and polarity.

This guide provides three tiered protocols for removal, ranging from bulk extraction to high-sensitivity scavenging.

Module 1: Chemical Extraction (The "pKa Swing")

Applicability: Bulk removal (>1% impurity) in base-stable products.[1]

The Science

The pKa of 3,4-difluorophenol is approximately 8.9–9.0 , making it significantly more acidic than non-fluorinated phenol (pKa ~10.0) due to the electron-withdrawing fluorine atoms. This allows for selective deprotonation using weak-to-moderate bases, converting the lipophilic phenol into a water-soluble phenolate salt.

Protocol 1: The Optimized Wash

Do not use standard bicarbonate washes; they are often too weak to fully deprotonate the phenol at the interface.

-

Dissolution: Dissolve your crude product in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).[1] Avoid Ethers if possible (phenols H-bond strongly to ether oxygens, hampering extraction).

-

The Base Wash: Wash the organic layer 2× with 1.0 M NaOH (pH ~14) or 10% K₂CO₃ (pH ~11).

-

Note: If your product contains esters or other base-sensitive groups, skip to Module 2 .[1]

-

-

The pH Check: Ensure the aqueous layer pH remains >11 after mixing.

-

Separation: The 3,4-DFP is now in the aqueous layer as sodium 3,4-difluorophenolate.[1]

-

Brine Wash: Wash the organic layer once with brine to break any emulsions formed by the surfactant-like phenolate.

Module 2: Solid-Phase Scavenging (The "Polishing" Step)[1]

Applicability: Trace removal (<1000 ppm) or for base-sensitive products (Esters, Amides).[1]

The Science

When liquid-liquid extraction is risky or inefficient (due to emulsions), Anion Exchange Resins (AER) are the gold standard. These resins act as "solid-state bases," chemically binding the acidic proton of the phenol.

Recommended Materials

| Resin Type | Commercial Examples | Mechanism | Best For |

| Strong Anion Exchange (SAX) | Amberlyst™ A26 (OH form), Dowex 1X8 | Quaternary Ammonium (OH⁻) | Non-sensitive products; fastest kinetics.[1] |